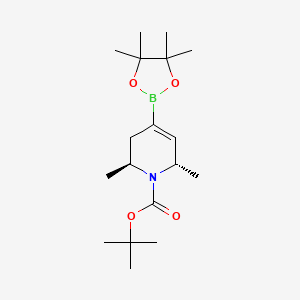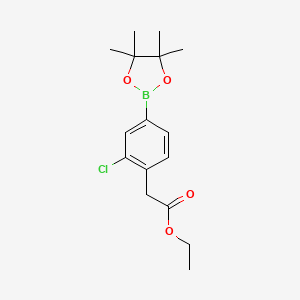
Benzimidazole, 4-methoxy-7-methyl-(8CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzimidazole, 4-methoxy-7-methyl-(8CI) is a heterocyclic aromatic organic compound. It is characterized by a benzene ring fused to an imidazole ring, with methoxy and methyl substituents at the 4 and 7 positions, respectively. This compound is part of the benzimidazole family, known for their significant pharmacological properties, including antimicrobial, anticancer, and antiviral activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamine with various reagents. For 4-methoxy-7-methyl-benzimidazole, the common synthetic route includes:
Condensation with Formic Acid or Trimethyl Orthoformate: This method involves the reaction of ortho-phenylenediamine with formic acid or trimethyl orthoformate under acidic conditions.
Reaction with Aromatic Aldehydes: Another method involves the reaction of ortho-phenylenediamine with aromatic aldehydes in the presence of an oxidizing agent like sodium metabisulphite.
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Types of Reactions:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, are common.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, sodium metabisulphite.
Reducing Agents: Sodium borohydride.
Substitution Reagents: Halogens, nitro groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of benzimidazole N-oxides, while substitution reactions can introduce various functional groups into the benzimidazole ring .
Aplicaciones Científicas De Investigación
Benzimidazole, 4-methoxy-7-methyl-(8CI) has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of benzimidazole, 4-methoxy-7-methyl-(8CI) involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Omeprazole: A benzimidazole derivative used as a proton pump inhibitor.
Thiabendazole: An anthelmintic benzimidazole used to treat parasitic worm infections.
Uniqueness: Benzimidazole, 4-methoxy-7-methyl-(8CI) is unique due to its specific substituents, which confer distinct chemical and biological properties. Its methoxy and methyl groups at the 4 and 7 positions, respectively, differentiate it from other benzimidazole derivatives and contribute to its specific pharmacological activities .
Propiedades
Fórmula molecular |
C9H10N2O |
|---|---|
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
7-methoxy-4-methyl-1H-benzimidazole |
InChI |
InChI=1S/C9H10N2O/c1-6-3-4-7(12-2)9-8(6)10-5-11-9/h3-5H,1-2H3,(H,10,11) |
Clave InChI |
HWRSSKZWNXFKTJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C(C=C1)OC)NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[8-[3-(carboxymethyl)-5,6,9,10-tetrahydroxy-1-methyl-3,4-dihydro-1H-benzo[g]isochromen-8-yl]-1-methyl-5,6,9,10-tetraoxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid](/img/structure/B12095842.png)


![Methyl (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-(4-nitrophenyl)propanoate](/img/structure/B12095855.png)

![Ethyl 6-bromo-7-fluoro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12095865.png)



![1-Chloro-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]-benzene](/img/structure/B12095878.png)


![Ethyl 6-formyl-8-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12095905.png)
